molecular formula C26H21N3O4S B2815536 2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893297-48-8

2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2815536
CAS No.: 893297-48-8
M. Wt: 471.53
InChI Key: NQONRZDOKWHHKK-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyranobenzothiazine core substituted with a 4-hydroxyphenyl group at position 4 and a 3-methylbenzyl moiety at position 4. The 5,5-dioxide modification enhances its stability and influences its electronic properties, making it a candidate for biological activity studies. Its synthesis typically involves multicomponent reactions (MCRs) starting with precursors like 2,1-benzothiazine-2,2-dioxides, followed by cyclization with malononitrile and substituted benzaldehydes . MAO-B) .

Properties

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-16-5-4-6-17(13-16)15-29-22-8-3-2-7-20(22)24-25(34(29,31)32)23(21(14-27)26(28)33-24)18-9-11-19(30)12-10-18/h2-13,23,30H,15,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQONRZDOKWHHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The molecular structure includes a pyran ring fused with a benzothiazine moiety, which is critical for its biological activity. Its chemical formula is C21H20N2O4SC_{21}H_{20}N_2O_4S with a molecular weight of approximately 396.46 g/mol.

Crystal Structure

The crystal structure analysis reveals significant insights into the compound's geometry and interactions. The compound exhibits a complex arrangement of hydrogen bonds and π-π stacking interactions, which may influence its reactivity and biological properties.

Antitumor Activity

Research has indicated that compounds similar to the target molecule exhibit notable antitumor activity . For instance, derivatives of phenoxazine have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. A study found that such compounds can induce cell cycle arrest in the S and G2/M phases, leading to decreased cell viability over time .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties . Compounds containing benzothiazine moieties have been studied for their efficacy against a range of bacterial strains. Preliminary studies indicate that modifications in the side chains can enhance antimicrobial activity.

Case Study 1: In Vitro Antitumor Evaluation

A series of experiments were conducted to evaluate the antitumor effects of related compounds on human epidermoid carcinoma cells (KB cells). The results demonstrated that at concentrations as low as 50 µM, there was a significant reduction in cell proliferation after 24 hours of exposure. The mechanism was attributed to the compound's ability to induce apoptosis without direct DNA intercalation .

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition depending on the specific structural modifications made to the benzothiazine core.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Comparison with Similar Compounds

Key Observations:

  • Substituent Hydrophobicity : The 3-methylbenzyl group in the target compound enhances MAO-B selectivity by interacting with hydrophobic pockets in the enzyme’s active site, similar to the benzyl group in compound 6d .
  • Polar Groups: The 4-hydroxyphenyl group may improve solubility compared to non-polar substituents (e.g., phenyl in 6d or 7q) and facilitate hydrogen bonding with MAO isoforms .
  • Chlorinated Analogues : Chlorine substituents (e.g., in 3s) often increase melting points due to stronger intermolecular forces, as seen in compound 3s (170.7–171.2°C) vs. the hydroxyphenyl-containing target compound .

Physicochemical Properties

  • Melting Points: Hydroxyl and methoxy substituents (e.g., in the target compound and 3s) generally reduce melting points compared to chlorinated or non-polar analogues due to disrupted crystal packing .
  • IR Spectroscopy : The target compound’s IR spectrum would show characteristic peaks for nitrile (~2190 cm⁻¹) and sulfone groups (~1300–1150 cm⁻¹), aligning with data from analogues like 6h (IR: 2191 cm⁻¹ for nitrile) .

Molecular Docking Insights

Docking studies suggest the 4-hydroxyphenyl group in the target compound forms hydrogen bonds with MAO-B’s Tyr398, while the 3-methylbenzyl group fits into the enzyme’s hydrophobic cleft—a binding mode distinct from MAO-A-selective analogues like 6d, which interact with Glu216 .

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